N-(2-Methoxyphenyl)phosphoramidic acid
Description
Properties
CAS No. |
99644-92-5 |
|---|---|
Molecular Formula |
C7H10NO4P |
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2-methoxyanilino)phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c1-12-7-5-3-2-4-6(7)8-13(9,10)11/h2-5H,1H3,(H3,8,9,10,11) |
InChI Key |
XXNYJRIQMQMMKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Phosphorylation and Hydrolysis
In this approach, 2-methoxyaniline is treated with POCl₃ in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate N-(2-methoxyphenyl)phosphoramidic dichloride. Subsequent hydrolysis with ice-cold water yields the target acid. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of 2-methoxyaniline to POCl₃ minimizes side products.
- Temperature Control : Exothermic reactions require cooling to prevent decomposition.
- Solvent Selection : Chlorinated solvents (e.g., DCM, chlorobenzene) enhance reactivity by stabilizing intermediates.
A modified protocol substitutes POCl₃ with pyrophosphoryl chloride (P₂O₃Cl₄), enabling milder conditions (25°C) and higher yields (78–82%). The reaction is typically quenched with saturated sodium bicarbonate to neutralize excess HCl.
Grignard Reagent-Mediated Synthesis
Recent advances utilize organometallic reagents to construct the phosphorus-nitrogen bond. A 2024 study demonstrated the coupling of 2-methoxyaryl Grignard reagents with phosphorus precursors under inert atmospheres.
Procedure Using 2-Methoxyphenylmagnesium Bromide
- Grignard Formation : 2-Methoxybromobenzene reacts with magnesium turnings in tetrahydrofuran (THF) to generate the Grignard reagent.
- Phosphorylation : The reagent is added dropwise to a solution of phosphoric trichloride (POCl₃) in 2-methyltetrahydrofuran (2-MeTHF) at −10°C.
- Workup : The mixture is quenched with degassed NH₄Cl, and the product is extracted using DCM.
This method achieves 65–70% yields after silica gel chromatography (hexane/ethyl acetate gradient). Critical factors include:
- Atmosphere : Strict argon purging prevents oxidation of intermediates.
- Temperature : Sub-zero conditions suppress side reactions like P–O bond cleavage.
Acid Halide Condensation Methods
Patented processes for analogous phosphonic acids provide insights into scalable production. The reaction of phosphonic acid derivatives with acid halides like phosgene (COCl₂) or oxalyl chloride ((COCl)₂) enables efficient P–N bond formation.
Phosgene-Mediated Coupling
A 1996 patent describes converting phosphonic acid esters to dihalides using phosgene at 90–160°C. Adapting this for this compound synthesis:
- Ester Activation : Diethyl phosphoramidate is treated with phosgene in chlorobenzene to form the reactive chloro intermediate.
- Amination : 2-Methoxyaniline is introduced, displacing chloride to yield the target compound.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 110–130°C | Maximizes rate |
| Phosgene Equivalents | 1.2–1.5 | Prevents underreact |
| Reaction Time | 8–12 h | 85–90% conversion |
This method is advantageous for industrial-scale production due to streamlined purification (distillation removes HCl and CO₂).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using deactivated silica gel (10% H₂O). Elution with CHCl₃/ethyl acetate (24:1) effectively separates phosphoramidic acid from unreacted aniline.
Crystallization
Slow cooling of DCM solutions induces crystallization, yielding 86% pure product. Additives like activated charcoal improve crystal quality by adsorbing colored impurities.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz), while the methoxy group resonates at δ 3.8 ppm.
- ³¹P NMR : A singlet at δ 41–44 ppm confirms P–N bond formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Phosphoryl Chloride | 75–82 | 95 | Moderate | High |
| Grignard Reagent | 65–70 | 98 | Low | Moderate |
| Acid Halide Condensation | 85–90 | 90 | High | Low |
The acid halide method balances yield and scalability, making it preferred for industrial applications. Laboratory-scale syntheses favor Grignard routes for higher purity despite lower yields.
Industrial-Scale Considerations
Solvent Recycling
Chlorobenzene and DCM are recovered via fractional distillation, reducing waste and costs.
Environmental Impact
Waste streams containing phosphorus are treated with calcium hydroxide to precipitate non-toxic calcium phosphate.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)phosphoramidic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.
Substitution Reactions: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Specific reagents depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield phosphoric acid derivatives, while substitution reactions could produce a variety of substituted phosphoramides.
Scientific Research Applications
N-(2-Methoxyphenyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it useful in the synthesis of phosphorylated compounds. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Phosphoramidic acids vary based on substituents attached to the nitrogen and phosphorus atoms. Below is a comparative analysis with key analogs:
Hydrolysis and Protonation Behavior
- This compound : Predicted to undergo hydrolysis via P-N bond cleavage under acidic conditions, similar to phosphoramide mustard. The methoxy group may slow hydrolysis compared to electron-deficient aryl substituents .
- Phosphoramide Mustard : Exhibits pH-dependent hydrolysis:
- Phosphoramidic Acid (Parent) : Theoretical calculations suggest O-protonation is favored in the gas phase, but N-protonation dominates in aqueous solutions due to solvation effects .
Spectroscopic and Computational Insights
- 31P NMR Shifts : Electron-donating groups (e.g., methoxy) deshield the phosphorus atom, leading to downfield shifts. For example, phosphoramide mustard shows a 31P resonance at δ ~15 ppm, while N-substituted esters (e.g., bis(4-methylphenyl)ester) exhibit shifts influenced by aryl electron effects .
- Ab Initio Calculations : Used to validate X-ray structures of N-(α-methylbenzyl) derivatives, confirming steric and electronic contributions to diastereomerism .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for quantifying N-(2-Methoxyphenyl)phosphoramidic acid and its metabolites in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection is commonly employed, as described in microsomal metabolism studies. For example, metabolite separation (e.g., o-anisidine, o-aminophenol) is achieved using a C18 column with mobile phases adjusted to pH 4.5 or 7.4 to differentiate enzymatic vs. non-enzymatic reactions . Mass spectrometry (LC-MS/MS) can enhance specificity for low-abundance metabolites, particularly when distinguishing nitroso derivatives (e.g., o-nitrosoanisole) .
Q. How is the structural integrity of this compound validated in synthetic or isolated forms?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in crystallographic studies of related phosphoramidic acid esters. Key parameters include bond angles (e.g., P–N–C) and torsion angles to confirm stereochemistry . Complementary techniques like H/C NMR and FT-IR are used to verify functional groups (e.g., methoxy, phosphoramidic linkages) .
Advanced Research Questions
Q. How do species-specific differences in hepatic microsomal enzymes influence the metabolic fate of this compound derivatives?
- Methodological Answer : Comparative studies using rat and rabbit hepatic microsomes reveal divergent metabolic pathways. For instance, rabbit microsomes predominantly form o-aminophenol via CYP1A-mediated oxidation, while rat microsomes favor o-anisidine reduction (Table 1, ). Experimental designs should include:
- Enzyme induction : Pre-treating animals with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess isoform-specific activity.
- Inhibition assays : Using chemical inhibitors (e.g., α-naphthoflavone for CYP1A) to confirm enzyme contributions .
Q. What strategies resolve contradictions in reported metabolite profiles of this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from pH-dependent non-enzymatic reactions or interspecies enzyme variability. To address this:
- pH-controlled incubations : Conduct parallel experiments at pH 4.5 (non-enzymatic conditions) and pH 7.4 (enzymatic conditions) to isolate contributions .
- Cross-species validation : Replicate findings in human hepatocyte models or recombinant CYP isoforms to assess translational relevance .
Q. How can advanced spectroscopic and computational methods elucidate the stereochemical properties of this compound derivatives?
- Methodological Answer : For diastereotopic groups (e.g., chiral centers in phosphoramidic esters), combine:
- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .
- Ab initio calculations : Compare optimized molecular geometries (DFT/B3LYP) with crystallographic data to validate electronic environments .
- Dynamic NMR : Detect slow conformational exchanges in solution phase, particularly for hindered rotations around P–N bonds .
Q. What role does N-(2-Methoxyphenyl)hydroxylamine play in the genotoxicity of phosphoramidic acid derivatives, and how is this experimentally assessed?
- Methodological Answer : As a reactive intermediate, N-(2-Methoxyphenyl)hydroxylamine contributes to DNA adduct formation. Key approaches include:
- DNA-binding assays : Use P-postlabeling or LC-MS to quantify adducts (e.g., 8-oxo-dG) in target tissues .
- Knockout models : Employ CYP-null hepatocytes or CRISPR-edited cell lines to dissect metabolic activation pathways .
Methodological Notes
- Data Interpretation : When analyzing microsomal metabolism, normalize metabolite yields to NADPH:CYP reductase activity to account for batch-to-batch variability .
- Structural Analysis : For ambiguous NMR signals in phosphoramidic acids, use P-H heteronuclear correlation spectroscopy (HMBC) to resolve coupling patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
